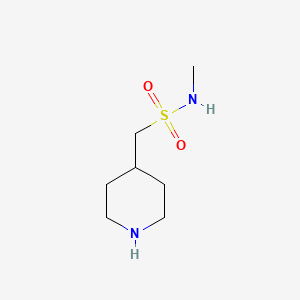

N-Methyl-1-(piperidin-4-yl)methanesulfonamide

Description

Properties

Molecular Formula |

C7H16N2O2S |

|---|---|

Molecular Weight |

192.28 g/mol |

IUPAC Name |

N-methyl-1-piperidin-4-ylmethanesulfonamide |

InChI |

InChI=1S/C7H16N2O2S/c1-8-12(10,11)6-7-2-4-9-5-3-7/h7-9H,2-6H2,1H3 |

InChI Key |

DIRJCMXOIKLPLW-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)CC1CCNCC1 |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonamide Formation via Nucleophilic Substitution

This classical approach involves the reaction of piperidine derivatives with methanesulfonyl chloride (MsCl) under basic conditions to form the sulfonamide linkage.

Piperidine derivative + Methanesulfonyl chloride → N-(Piperidin-4-yl)methanesulfonamide

- Dissolve piperidine or a suitably protected piperidine derivative in an inert solvent such as dichloromethane.

- Add a base like triethylamine or pyridine to neutralize the HCl generated.

- Slowly add methanesulfonyl chloride at low temperature (0–5°C) to control the exothermic reaction.

- Stir the mixture at room temperature for several hours to ensure complete conversion.

- Purify the product via recrystallization or chromatography.

- This method is efficient for obtaining high yields of the sulfonamide.

- Reaction conditions must be carefully controlled to prevent over-sulfonation or side reactions.

Methylation of the Nitrogen Atom

The N-methylation of the sulfonamide nitrogen can be achieved using methylating agents such as methyl iodide (MeI) or dimethyl sulfate under basic conditions.

N-(Piperidin-4-yl)methanesulfonamide + Methylating agent → N-Methyl-N-(piperidin-4-yl)methanesulfonamide

- Dissolve the sulfonamide in an aprotic solvent like acetone or DMF.

- Add a base such as potassium carbonate or sodium hydride to deprotonate the nitrogen.

- Introduce methyl iodide or dimethyl sulfate dropwise.

- Stir at room temperature or slightly elevated temperature until methylation is complete.

- Isolate and purify the product via standard workup procedures.

- Excess methylating agent should be avoided to prevent over-methylation.

- Reaction monitoring via TLC or NMR is recommended.

Alternative Routes via Multi-Step Synthesis

Patent-Disclosed Method (Patent CN1583742A):

- Starting Materials: Benzylamine derivatives and polymethylmethacrylate or related intermediates.

- Reaction Steps:

- Formation of benzyl-protected intermediates via reflux in toluene and methanol with sodium.

- Subsequent oxidation, hydrolysis, and purification steps lead to the target sulfonamide.

- This route involves initial formation of benzyl-protected piperidine derivatives, followed by sulfonamide formation and methylation.

- Allows for structural modifications and functional group protections.

- Suitable for large-scale synthesis with high purity.

Industrial Synthesis Considerations

In industrial settings, the synthesis is optimized for scale, yield, and purity:

- Reagents: Methanesulfonyl chloride, piperidine, methylating agents, bases.

- Conditions: Controlled temperature, inert atmosphere, and purification via recrystallization or chromatography.

- Process Optimization: Use of continuous flow reactors, solvent recycling, and in-line purification to enhance efficiency.

Summary Table of Preparation Methods

| Method | Key Reagents | Main Steps | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | Piperidine + MsCl + Base | Sulfonamide formation | High yield, straightforward | Requires control of moisture and temperature |

| Methylation | N-(piperidin-4-yl)methanesulfonamide + methylating agent | N-methylation | Precise control over methylation | Possible over-methylation if not monitored |

| Multi-step synthesis | Benzylamine derivatives, oxidation, hydrolysis | Stepwise construction | Structural flexibility | Longer process, more complex |

Final Remarks

The synthesis of N-Methyl-1-(piperidin-4-yl)methanesulfonamide is well-documented with established protocols involving sulfonamide formation from piperidine derivatives followed by selective N-methylation. The choice of route depends on the scale, desired purity, and available reagents. The classical approach remains the most accessible for laboratory synthesis, while patent-disclosed multi-step methods facilitate structural diversification and large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(piperidin-4-yl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-Methyl-N-(4-piperidinylmethyl)-methanesulfonamide, also referred to as N-Methyl-1-(piperidin-4-yl)methanesulfonamide, is a chemical compound with diverse applications spanning chemistry, biology, medicine, and industry. Its unique structure, featuring a piperidine ring and a sulfonamide group, contributes to its distinct chemical and biological properties, making it valuable in scientific research and industrial applications.

Scientific Research Applications

Chemistry N-Methyl-N-(4-piperidinylmethyl)-methanesulfonamide serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. The piperidine ring enables it to bind to various biological receptors, potentially modulating their activity, while the sulfonamide group can participate in hydrogen bonding and other interactions, contributing to its overall biological effects.

Medicine It is investigated for potential therapeutic applications in treating various diseases.

Industry The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Antimicrobial Properties

Research indicates that N-Methyl-N-(4-piperidinylmethyl)-methanesulfonamide exhibits antimicrobial properties and has been studied for its efficacy against various bacterial strains, highlighting its potential as an antibiotic agent.

Anticancer Effects

The compound has also been investigated for its anticancer properties and has demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. Related compounds have shown the ability to trigger ferroptosis in tumor cells by targeting the KEAP1-NRF2-GPX4 axis, suggesting that N-Methyl-N-(4-piperidinylmethyl)-methanesulfonamide may have similar mechanisms.

One study investigated the effect of 4-methyl-N-(piperidin-1-ylmethylene) benzenesulfonamide (PMSA) on tumor cell proliferation, migration, ferroptosis, and the potential molecular mechanism of ferroptosis in tumor cells . The results showed that PMSA inhibited tumor cell proliferation, colony formation, and migration, and triggered cell death . PMSA treatment significantly reduced the expression of SLC7A11/XCT, NRF2, and GPX4 in tumor cells, and molecular docking revealed that PMSA could bind to NRF2 and thereby block its activity . The study concluded that the KEAP1-NRF2-GPX4 axis was the target of PMSA's anti-tumor action, which results in ferroptosis of tumor cells, demonstrating the compound's potential as a candidate for anti-tumor drugs .

Environmental Chemistry

Mechanism of Action

The mechanism of action of N-Methyl-1-(piperidin-4-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below highlights critical differences between N-Methyl-1-(piperidin-4-yl)methanesulfonamide and related sulfonamides:

Research Findings and Functional Implications

Piperidine vs. Aromatic Substitution: The piperidine ring in this compound enhances binding to biological targets like kinases due to its conformational flexibility and basic nitrogen . In contrast, aromatic derivatives (e.g., 4-nitro and p-tolyl analogs) exhibit stronger π-π interactions but reduced solubility .

Electronic Effects :

- The 4-nitrophenyl group (CAS 85952-29-0) is electron-withdrawing, making the compound more reactive in nucleophilic substitution reactions. This property is exploited in synthesizing intermediates like Sumatriptan impurities .

- Conversely, the p-tolyl group (CAS 1263274-84-5) is electron-donating, stabilizing the sulfonamide moiety and enhancing shelf life .

Complex Derivatives in Drug Development :

- Compounds like 42 () and Oclacitinib maleate () integrate pyrrolopyrimidine or indole scaffolds with sulfonamide-piperidine motifs. These modifications target specific kinase domains, showing potent inhibition of JAK/STAT pathways .

- Compound 14a () demonstrates that polar groups (e.g., hydroxymethyl) on piperidine improve water solubility but may reduce membrane permeability .

Activity and Selectivity Trends

- Impact of Substituents : highlights that replacing N-methyl-1-(methylsulfonyl)piperidin-4-amine with bulkier groups (e.g., piperazine) reduces kinase inhibitory activity, emphasizing the necessity of compact substituents for target binding .

- Synergistic Effects : Piperidine-containing sulfonamides like DMPI and CDFII () show enhanced antimicrobial activity when combined with carbapenems, suggesting broad applicability in multi-drug-resistant infections .

Biological Activity

N-Methyl-1-(piperidin-4-yl)methanesulfonamide, commonly referred to as N-Methyl-N-(piperidin-4-yl)methanesulfonamide, is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-Methyl-N-(piperidin-4-yl)methanesulfonamide has the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₆N₂O₂S |

| Molecular Weight | 174.28 g/mol |

| Structure | Chemical Structure |

This compound features a piperidine ring, which contributes to its biological activity by facilitating interactions with various biological targets.

The biological activity of N-Methyl-N-(piperidin-4-yl)methanesulfonamide primarily involves its ability to inhibit specific enzymes and modulate biochemical pathways. The compound interacts with target proteins by binding to their active sites, thereby blocking their function. This inhibition can lead to various therapeutic effects, particularly in oncology and infectious diseases .

Enzyme Inhibition

N-Methyl-N-(piperidin-4-yl)methanesulfonamide has been investigated for its role as an enzyme inhibitor. It has shown potential in inhibiting kinases, particularly those involved in cancer pathways. For instance, studies have highlighted its capacity to inhibit Mer kinase, which is implicated in several cancers including leukemia and non-small cell lung cancer (NSCLC). The compound demonstrated an IC₅₀ value of 1.1 nM against Mer kinase, indicating potent inhibitory activity .

Anti-Virulence Properties

Recent research has explored the use of N-Methyl-N-(piperidin-4-yl)methanesulfonamide as an anti-virulence agent against pathogenic bacteria. The compound's ability to inhibit mono-ADP-ribosyltransferase toxins has been noted, suggesting its potential in treating bacterial infections by disrupting virulence factor function .

Case Studies

- Cancer Research : In a study involving human pre-B leukemia cells, N-Methyl-N-(piperidin-4-yl)methanesulfonamide was shown to inhibit Mer phosphorylation effectively, leading to reduced colony formation in soft agar assays. This indicates its potential as a therapeutic candidate for hematological malignancies .

- Infection Models : In vitro studies demonstrated that the compound could protect macrophages from intoxication by Bacillus cereus toxins, showcasing its role in enhancing host cell resistance against bacterial infections .

Comparative Analysis

To further understand the unique properties of N-Methyl-N-(piperidin-4-yl)methanesulfonamide, a comparison with similar compounds is useful:

| Compound Name | IC₅₀ (nM) | Target |

|---|---|---|

| N-Methyl-N-(piperidin-4-yl)methanesulfonamide | 1.1 | Mer kinase |

| UNC569 | 141 | Mer kinase |

| P6 | 1.7 | Bacillus cereus toxin |

This table illustrates the potency of N-Methyl-N-(piperidin-4-yl)methanesulfonamide relative to other compounds targeting similar pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.